

AF 647 Carboxylic Acid in Single-Molecule Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: AF 647 carboxylic acid

Cat. No.: B12373805

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Introduction

AF 647 carboxylic acid and its derivatives are among the most robust and widely used fluorophores for single-molecule imaging. As a bright and photostable far-red dye, it is an analog of Alexa Fluor 647 and Cy5, offering excellent performance in demanding applications such as single-molecule Förster Resonance Energy Transfer (smFRET) and direct Stochastic Optical Reconstruction Microscopy (dSTORM). Its far-red emission minimizes autofluorescence from cellular components, enhancing the signal-to-noise ratio, which is critical for detecting single molecules. This document provides detailed application notes and protocols for the use of **AF 647 carboxylic acid** and its derivatives in single-molecule imaging studies.

Key Applications in Single-Molecule Imaging

AF 647 is a versatile dye suitable for a range of single-molecule techniques, primarily due to its high photon yield, photostability, and distinct blinking properties under specific buffer conditions.

- **Single-Molecule FRET (smFRET):** AF 647 is commonly used as an acceptor fluorophore in smFRET pairs, often with a green or orange emitting dye like Alexa Fluor 555 or Cy3B.^[1] This application allows for the real-time measurement of intramolecular distances and conformational changes in biomolecules, providing insights into protein folding, enzyme kinetics, and protein-nucleic acid interactions.

- **Direct Stochastic Optical Reconstruction Microscopy (dSTORM):** The photoswitchable nature of AF 647 makes it an ideal candidate for dSTORM, a super-resolution imaging technique.^[2] By inducing the dye to "blink" between a fluorescent "on" state and a dark "off" state, the positions of individual molecules can be determined with nanometer precision, enabling the reconstruction of images that surpass the diffraction limit of light. AF 647 is considered one of the best dyes for dSTORM due to its high photon emission per switching event.
- **Single-Molecule Tracking (SMT):** The high brightness and photostability of AF 647 allow for the tracking of individual molecules in living cells over extended periods. This has been instrumental in studying the dynamics of membrane receptors, such as the Epidermal Growth Factor Receptor (EGFR), and their role in signaling pathways.^[3]

Quantitative Data Presentation

The performance of AF 647 in single-molecule applications can be quantified by several key parameters. The following tables summarize representative data from the literature.

Table 1: Performance of AF 647 in dSTORM

Parameter	Reported Value(s)	Biological System/Context	Reference(s)
Localization Precision	17 nm (FWHM)	In vitro labeled microtubules	[2]
~31 nm (center-to-center)	Cross-section of microtubules in COS-7 cells	[4]	
Photon Count per Switching Event	High (thousands of photons)	General dSTORM applications	
High photon yield	Characterization of dye switching behavior	[2]	
On-Time (Median)	Varies with illumination intensity	AF647 in OI and WI imaging buffers	[4]
Duty Cycle	Low	Characterization of dye switching behavior	[2]

Table 2: AF 647 in Single-Molecule FRET Studies

FRET Pair (Donor-Acceptor)	Biological System	Measured FRET Efficiency (E)	Reference(s)
Alexa Fluor 546 - Alexa Fluor 647	Double-stranded DNA (10.2 nm separation)	~0.1 (in confocal), ~0.25 (in ZMW)	[5]
Alexa Fluor 546 - Alexa Fluor 647	Double-stranded DNA (13.6 nm separation)	< 0.1 (in confocal), ~0.15 (in ZMW)	[5]
Cy3B - Alexa Fluor 647	KirBac1.1 potassium channel	Distinct populations observed upon gating	[1]
SS594 - Alexa Fluor 647	EGFR - ATP interaction	Coincident bursts of fluorescence observed	[3]

Experimental Protocols

Protocol 1: Labeling of Proteins with AF 647 NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on proteins using an N-hydroxysuccinimidyl (NHS) ester derivative of AF 647. **AF 647 carboxylic acid** must first be activated to its NHS ester form for this reaction.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- AF 647 NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

Procedure:

- **Prepare Protein Solution:** Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which will compete for the NHS ester.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve the AF 647 NHS ester in DMSO to a concentration of 1-10 mg/mL.
- **Labeling Reaction:** Add a 10-20 fold molar excess of the reactive dye solution to the protein solution. Mix thoroughly by gentle vortexing.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, protected from light.
- **Purification:** Separate the labeled protein from the unreacted dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

- Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for AF 647).

Protocol 2: Labeling of Proteins with AF 647 Maleimide

This protocol is for labeling sulfhydryl groups (e.g., cysteine residues) on proteins.

Materials:

- Protein with free cysteine residues in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)
- AF 647 Maleimide
- Anhydrous DMSO or DMF
- (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
- Desalting column

Procedure:

- Prepare Protein Solution: Dissolve the protein in the reaction buffer at 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.
- Prepare Dye Stock Solution: Dissolve AF 647 maleimide in DMSO or DMF to a concentration of 1-10 mg/mL.
- Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution.
- Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Purify the conjugate as described in Protocol 1.

Protocol 3: dSTORM Imaging of AF 647-labeled Samples

Materials:

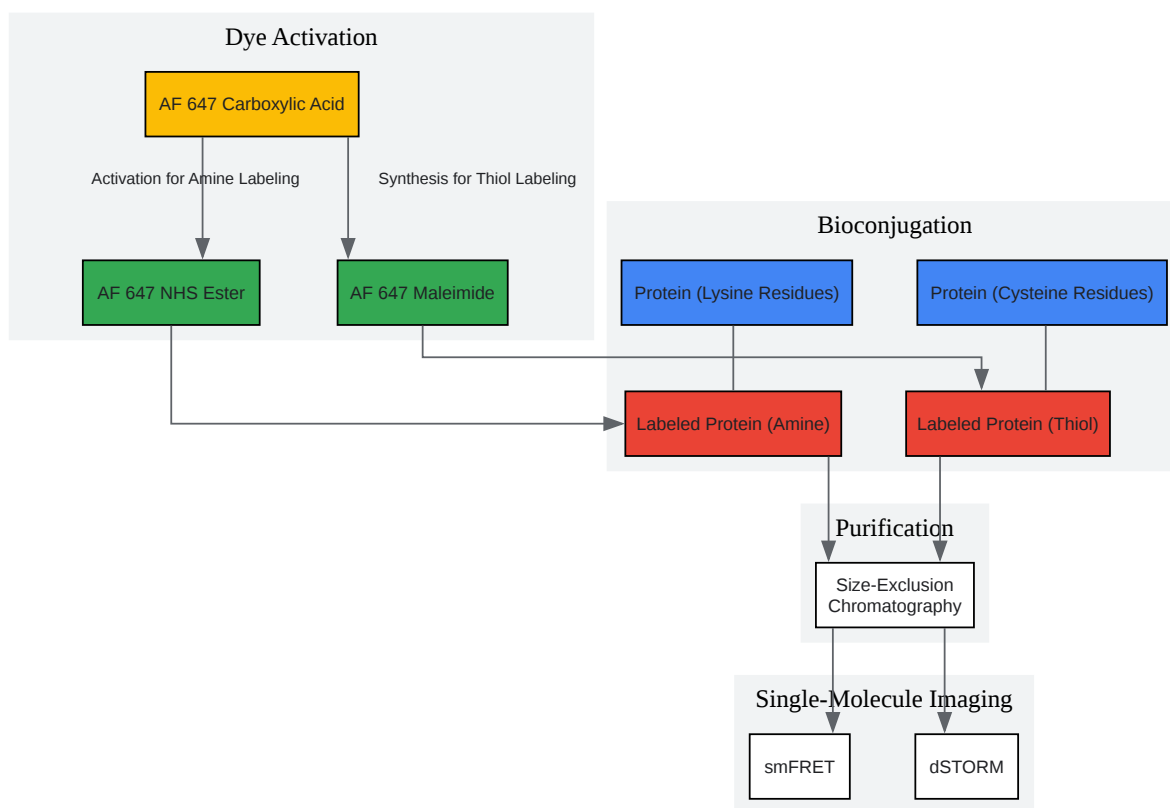
- AF 647-labeled sample mounted on a microscope slide
- dSTORM imaging buffer: A standard buffer contains an oxygen scavenging system and a thiol. A common recipe is:
 - Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
 - Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose
 - GLOX Solution: 14 mg glucose oxidase and 35 μ L catalase solution (20 mg/mL) in 200 μ L of Buffer A
 - Imaging Buffer: 1 mL of Buffer B + 10 μ L of GLOX solution + 10 μ L of β -mercaptoethanol (MEA) or β -mercaptoethanol (BME). The concentration of the thiol may need optimization.

Procedure:

- Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped with a high-power 640 nm laser for excitation and a sensitive EMCCD or sCMOS camera.
- Sample Mounting: Mount the sample and add the freshly prepared dSTORM imaging buffer.
- Imaging:
 - Illuminate the sample with the 640 nm laser at a high power density (e.g., 1-2 kW/cm²).
 - Acquire a stream of thousands of images (typically 10,000-20,000 frames) at a high frame rate (e.g., 25-100 Hz).
 - A low-power 405 nm laser can be used to aid the transition of fluorophores back to the ground state.
- Data Analysis: Process the acquired image stack using localization software (e.g., ThunderSTORM, rapidSTORM) to identify and fit the point spread function (PSF) of each blinking event to determine the precise coordinates of each molecule. Reconstruct the final super-resolved image from these localizations.

Visualizations

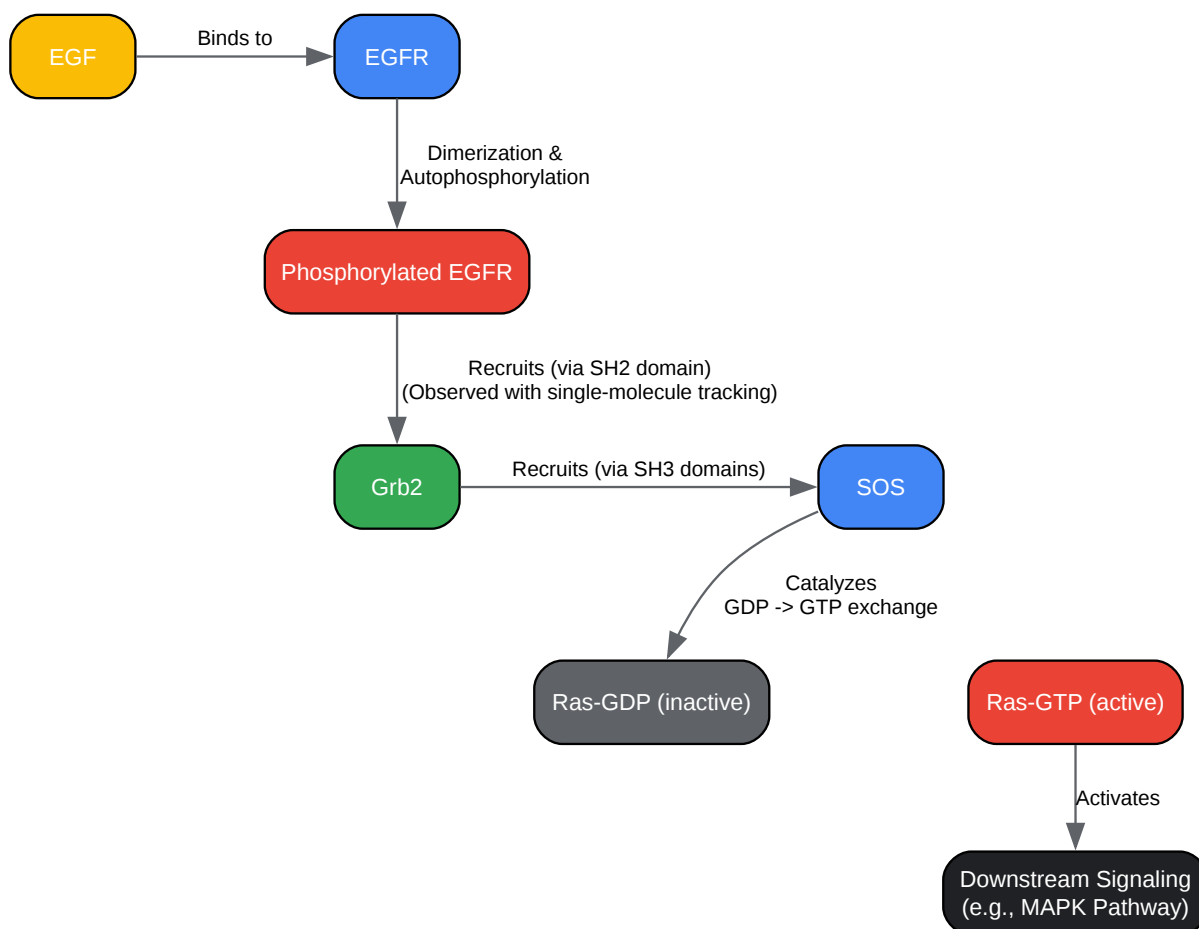
Experimental Workflow: Protein Labeling for Single-Molecule Imaging



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Caption: Workflow for labeling proteins with AF 647 derivatives.

Signaling Pathway: EGFR Activation and Downstream Signaling



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